molecular formula C14H21NO3 B2691148 3-Acetamido-5-methyladamantane-1-carboxylic acid CAS No. 14670-96-3

3-Acetamido-5-methyladamantane-1-carboxylic acid

Cat. No.: B2691148
CAS No.: 14670-96-3
M. Wt: 251.326
InChI Key: CTFFZABYFIRCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamido-5-methyladamantane-1-carboxylic acid is an organic compound with the molecular formula C14H21NO3 It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5-methyladamantane-1-carboxylic acid typically involves the acylation of 5-methyladamantane-1-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-5-methyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Acetamido-5-methyladamantane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Acetamido-5-methyladamantane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetamidoadamantane-1-carboxylic acid
  • 5-Methyladamantane-1-carboxylic acid
  • 1-Acetamido-3-methyladamantane

Uniqueness

3-Acetamido-5-methyladamantane-1-carboxylic acid is unique due to its specific substitution pattern on the adamantane core. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-acetamido-5-methyladamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-3-12(2,7-14)6-13(4-10,8-14)11(17)18/h10H,3-8H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFFZABYFIRCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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